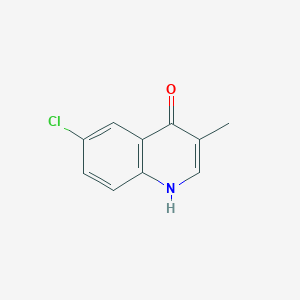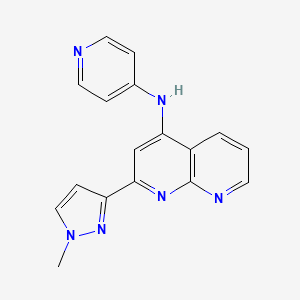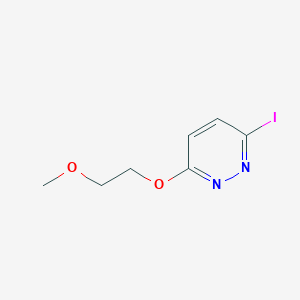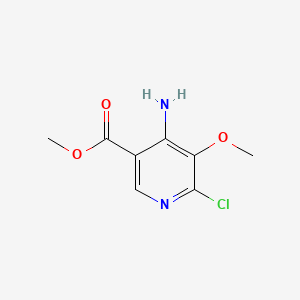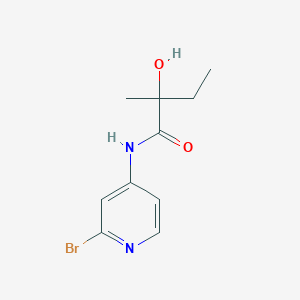
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxy-methylbutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylbutanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(2-substituted-pyridin-4-yl)-2-hydroxy-2-methylbutanamide.
Oxidation: Formation of N-(2-bromopyridin-4-yl)-2-oxo-2-methylbutanamide.
Reduction: Formation of N-(2-bromopyridin-4-yl)-2-amino-2-methylbutanamide.
Scientific Research Applications
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding with biological molecules, while the hydroxy and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-fluoropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-iodopyridin-4-yl)-2-hydroxy-2-methylbutanamide
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-10(2,15)9(14)13-7-4-5-12-8(11)6-7/h4-6,15H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
YECGKKJPJXKEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13900522.png)

![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
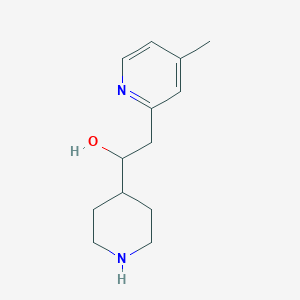
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
